molecular formula C20H25ClN4O3 B2634350 methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate CAS No. 1226432-62-7

methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate

Cat. No. B2634350
CAS RN: 1226432-62-7
M. Wt: 404.9
InChI Key: GMBGMMPKSXSMLP-UHFFFAOYSA-N
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Description

“Methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1 H -indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Scientific Research Applications

Molecular Structure and Bonding

Research on compounds with structural similarities to the specified molecule often focuses on their molecular structure and bonding characteristics. For instance, studies on isomeric molecules such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its analogs have shown complex hydrogen-bonded arrangements. These arrangements play a crucial role in determining the physical and chemical properties of such compounds, which can have implications for their reactivity, stability, and potential applications in materials science or as intermediates in organic synthesis (Portilla et al., 2007).

Synthesis and Chemical Properties

The synthesis of novel compounds provides insight into chemical reactivity and potential applications. For example, the preparation of monofluorinated molecules like methyl 4-(fluorocarbonyl)benzoate showcases methods for introducing fluorine atoms into organic molecules. This fluorination can significantly alter a compound's biological activity, stability, and solubility, making it relevant for pharmaceutical and agrochemical applications (Burns & Hagaman, 1993).

Conformational Analysis

Conformationally constrained tryptophan derivatives, including those with complex benzoate structures, are designed for peptide and peptoid conformation elucidation. Such studies are essential for understanding peptide structure-function relationships, with implications for designing peptides and peptoids with specific biological activities (Horwell et al., 1994).

Biological Activities

Research on arylazopyrazolones substituted with thiazolyhydrazone, similar in complexity to the queried compound, indicates significant antimicrobial activity against various bacteria and fungi. This suggests that structurally complex molecules can serve as templates for developing new antimicrobial agents with potential applications in treating infections (Shah, 2014).

Material Science Applications

Compounds with complex benzoate structures have been investigated for their potential in material science, such as boric acid ester intermediates. These studies include crystallographic and conformational analyses to understand the materials' properties better, which could be relevant for developing new materials with specific optical or electronic properties (Huang et al., 2021).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-14-11-19(24-20(22-14)25-9-5-3-4-6-10-25)28-13-18(26)23-15-7-8-17(27-2)16(21)12-15/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGMMPKSXSMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide

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